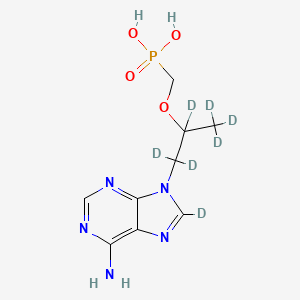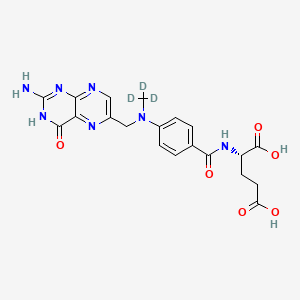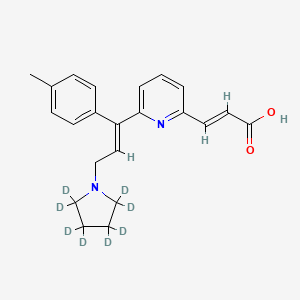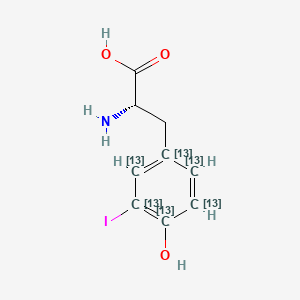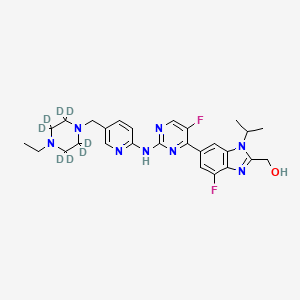
Abemaciclib metabolite M20-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abemaciclib metabolite M20-d8 is a deuterium-labeled derivative of Abemaciclib metabolite M20. Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6, which are involved in the regulation of the cell cycle. This compound is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Abemaciclib metabolite M20-d8 involves the incorporation of deuterium atoms into the structure of Abemaciclib metabolite M20. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for the preparation of this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of deuterium-labeled compounds. This includes the use of high-purity deuterated reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Abemaciclib metabolite M20-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically catalyzed by enzymes such as cytochrome P450 3A4, which is involved in the hepatic metabolism of Abemaciclib .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve physiological pH and temperature, as well as the presence of cofactors and coenzymes that facilitate the enzymatic reactions .
Major Products: The major products formed from the reactions of this compound include various hydroxylated and desethylated derivatives. These metabolites retain the biological activity of the parent compound and contribute to its overall pharmacological effects .
Aplicaciones Científicas De Investigación
Abemaciclib metabolite M20-d8 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of Abemaciclib. It is also used in drug metabolism studies to investigate the metabolic pathways and enzyme interactions involved in the biotransformation of Abemaciclib . Additionally, this compound is used in the development of analytical methods for the quantification of Abemaciclib and its metabolites in biological samples .
Mecanismo De Acción
Abemaciclib metabolite M20-d8 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases play a crucial role in the regulation of the cell cycle by phosphorylating the retinoblastoma protein, which controls the progression from the G1 to the S phase of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Abemaciclib metabolite M20-d8 include other cyclin-dependent kinase inhibitors such as Palbociclib and Ribociclib. These compounds also target cyclin-dependent kinases 4 and 6 and are used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
Uniqueness: this compound is unique in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties. This makes this compound a valuable tool in drug metabolism and pharmacokinetic research .
Propiedades
Fórmula molecular |
C27H32F2N8O |
|---|---|
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34)/i7D2,8D2,9D2,10D2 |
Clave InChI |
KUJBDJBMXOTNIT-UFBJYANTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |
SMILES canónico |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
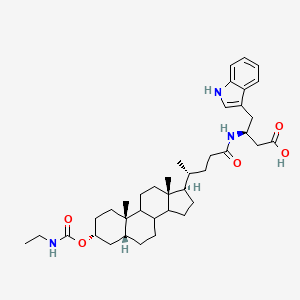
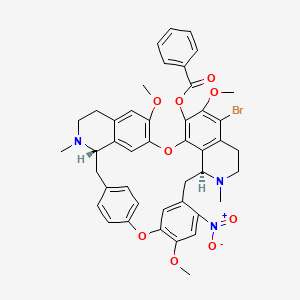
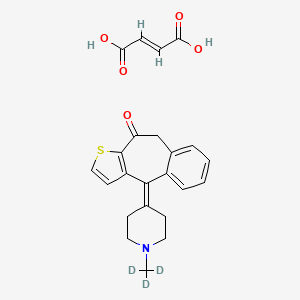
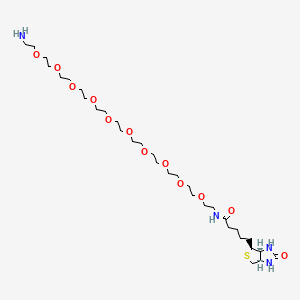
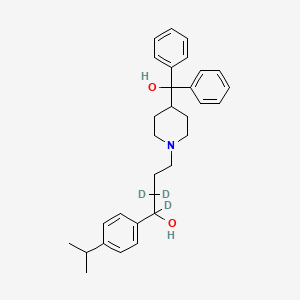
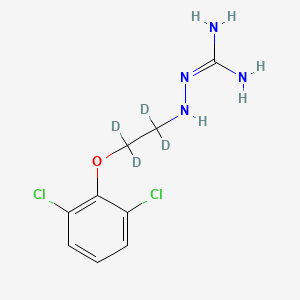
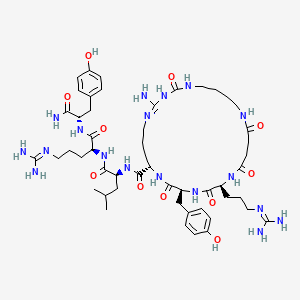
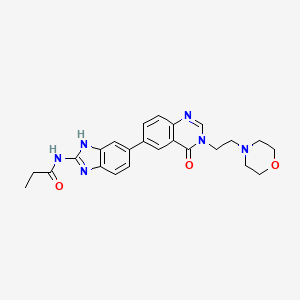
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
